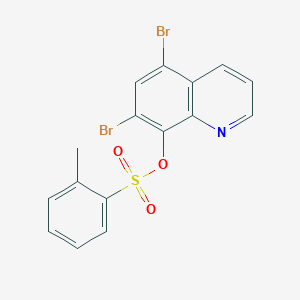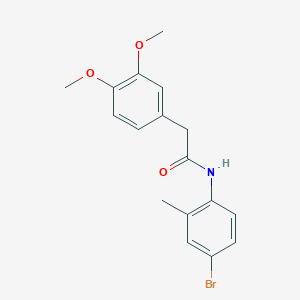
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BMDP, is a research chemical belonging to the cathinone class. BMDP has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of pleasure and euphoria. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also increases body temperature and can lead to hyperthermia. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to cause neurotoxicity, which can result in long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potency and selectivity as an SNDRI. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, the potential for neurotoxicity and other adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Direcciones Futuras
There are several future directions for N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide research. One area of interest is the development of more selective and potent SNDRI compounds. Additionally, further research is needed to fully understand the long-term effects of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide on the brain and other organs. Finally, the potential therapeutic applications of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide should be explored further, particularly in the treatment of depression, anxiety, and addiction.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a research chemical with significant potential for therapeutic applications. Its mechanism of action as an SNDRI makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, the potential for adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. Future research should focus on the development of more selective and potent SNDRI compounds, as well as the exploration of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide's potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-bromo-2-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of an acid catalyst. The resulting intermediate is then converted to the final product through a reduction reaction. The purity and yield of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be optimized through various purification techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of depression, anxiety, and addiction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been investigated for its potential use as a painkiller and anesthetic. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Propiedades
Fórmula molecular |
C17H18BrNO3 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Clave InChI |
GTEHPVCJOXOOAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



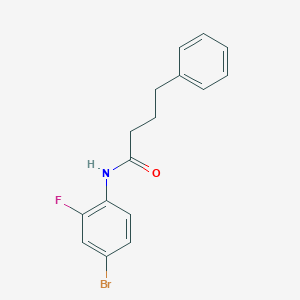

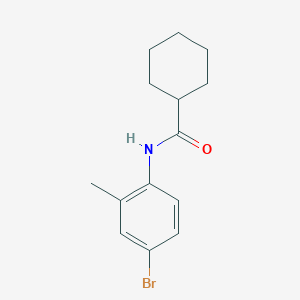
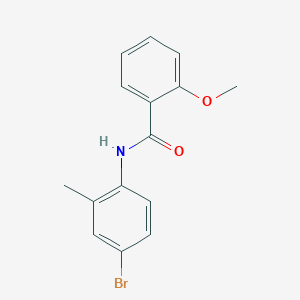
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)
![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
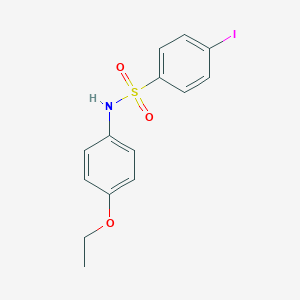
![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

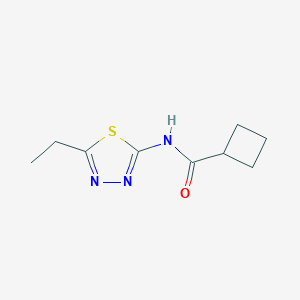
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)

![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)
